molecular formula C13H15FN2O2 B1420864 (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate CAS No. 1203500-11-1

(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate

Cat. No. B1420864
M. Wt: 250.27 g/mol
InChI Key: DCFDZVSTNYXNCD-FNORWQNLSA-N
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Description

“(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol” is a fluorinated building block . It has the empirical formula C10H13FN2O and a molecular weight of 196.22 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for “(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol” is OCc1ccc (nc1F)N2CCCC2 . The InChI is 1S/C10H13FN2O/c11-10-8 (7-14)3-4-9 (12-10)13-5-1-2-6-13/h3-4,14H,1-2,5-7H2 .

Scientific Research Applications

Synthesis and Characterization

  • Novel Derivatives Synthesis: Sharma et al. (2016) synthesized a series of novel N-substituted pyridin-2(1H)-one derivatives by reacting similar compounds under basic conditions. Their structures were established using various physical and spectral characterization methods (Sharma et al., 2016).
  • Key Fragment Synthesis for Antibiotics: Jung et al. (2017) achieved the synthesis of a key fragment of the fluoroquinolone antibiotic PF-00951966, using a method that started from a related compound (Jung et al., 2017).

Spectroscopic and Structural Analysis

  • Spectroscopic Characterization: Percino et al. (2011) performed the Knoevenagel condensation to synthesize a series of acrylonitriles, including compounds similar to the one , and analyzed them using IR, MS, and NMR spectral data (Percino et al., 2011).
  • Crystal Structure Determination: Studies by Hranjec et al. (2008) and Wang et al. (2012) on related compounds provided insights into their crystal structures, elucidating the molecular conformations through X-ray diffraction analysis (Hranjec et al., 2008); (Wang et al., 2012).

Applications in Biology and Chemistry

  • Antitumor Activity: Carbone et al. (2013) explored the synthesis of nortopsentin analogues, a class of compounds including pyrrolo[2,3-b]pyridine derivatives, which showed promising antitumor activity in experimental models (Carbone et al., 2013).
  • Fluorescence Sensing in Cells: Rahman et al. (2017) developed hydrazones for selective fluorescent sensing of Al3+ in living cells, showing the potential of related compounds in biological applications (Rahman et al., 2017).

Advanced Material and Compound Development

  • Functionalized Pyrrolidines Synthesis: Yan et al. (2012) achieved asymmetric 1,3-dipolar cycloaddition for the construction of fluorinated pyrrolidines, a process relevant for synthesizing compounds with complex structures (Yan et al., 2012).

Safety And Hazards

“(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol” is classified as a combustible solid . Its WGK is 3 . The flash point is not applicable .

properties

IUPAC Name

methyl (E)-3-(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-18-12(17)7-5-10-4-6-11(15-13(10)14)16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFDZVSTNYXNCD-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(N=C(C=C1)N2CCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(N=C(C=C1)N2CCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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